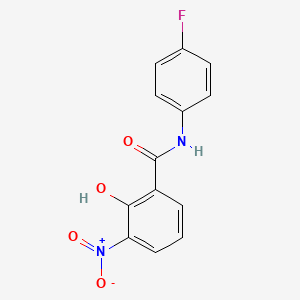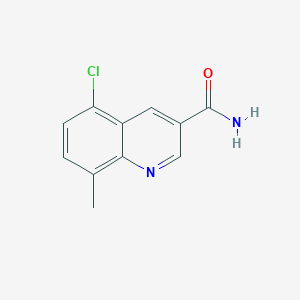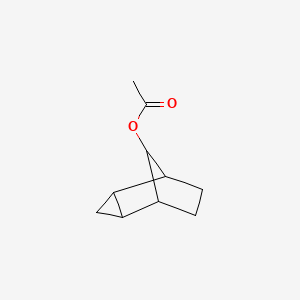
Lithium iodide (7LiI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium iodide: is a chemical compound composed of lithium and iodine, with the chemical formula LiI. It is a white crystalline solid that is highly soluble in water and other polar solvents. When exposed to air, lithium iodide can turn yellow due to the oxidation of iodide to iodine . This compound is used in various applications, including as an electrolyte in high-temperature batteries and artificial pacemakers .
準備方法
Synthetic Routes and Reaction Conditions:
-
Neutralization Method: This is the primary industrial method for producing lithium iodide. It involves reacting lithium carbonate or lithium hydroxide with hydriodic acid. The reaction is as follows: [ \text{LiOH} + \text{HI} \rightarrow \text{LiI} + \text{H}_2\text{O} ] [ \text{Li}_2\text{CO}_3 + 2\text{HI} \rightarrow 2\text{LiI} + \text{H}_2\text{O} + \text{CO}_2 ] The resulting lithium iodide is then purified through evaporation and concentration .
-
Electrodialysis Metathesis: This method involves using an electrically driven membrane separation process. It is characterized by lower energy consumption and environmental benefits. The process achieves high purity lithium iodide under specific conditions, such as a membrane stack configuration and controlled operating voltage .
化学反応の分析
Types of Reactions:
-
Substitution Reactions: Lithium iodide is useful in organic synthesis for cleaving carbon-oxygen bonds. For example, it can convert methyl esters to carboxylic acids: [ \text{RCO}_2\text{CH}_3 + \text{LiI} \rightarrow \text{RCO}_2\text{Li} + \text{CH}_3\text{I} ] Similar reactions apply to epoxides and aziridines .
-
Redox Reactions: In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide during the charging process .
Common Reagents and Conditions:
Hydriodic Acid (HI): Used in the neutralization method to produce lithium iodide.
Lithium Carbonate (Li2CO3) or Lithium Hydroxide (LiOH): Reacts with hydriodic acid to form lithium iodide.
Major Products:
Lithium Hydroxide (LiOH): Formed during the charging process in lithium-oxygen batteries.
Methyl Iodide (CH3I): Formed during the cleavage of methyl esters.
科学的研究の応用
Chemistry:
Electrolyte in Batteries: Lithium iodide is used as a solid-state electrolyte in high-temperature batteries and lithium-oxygen batteries due to its ability to facilitate the formation of lithium hydroxide and improve battery efficiency.
Biology and Medicine:
Artificial Pacemakers: Lithium iodide is the standard electrolyte in artificial pacemakers due to its long cycle life.
Radiocontrast Agent: Previously used in CT scans, though its use was discontinued due to renal toxicity.
Industry:
Neutron Detection: Used as a phosphor for neutron detection.
Dye-Sensitized Solar Cells: Employed in the electrolyte of dye-sensitized solar cells in a complex with iodine.
作用機序
Electrochemical Reactions:
- In lithium-oxygen batteries, lithium iodide acts as a redox mediator. During the discharge process, lithium iodide facilitates the formation of lithium hydroxide, which improves the kinetics of the charging process .
Molecular Targets and Pathways:
類似化合物との比較
- Lithium Fluoride (LiF)
- Lithium Chloride (LiCl)
- Lithium Bromide (LiBr)
- Lithium Astatide (LiAt)
Comparison:
- Lithium Iodide vs. Lithium Fluoride/Chloride/Bromide: While all these compounds are lithium halides, lithium iodide is unique in its high solubility in water and polar solvents. It also has specific applications in high-temperature batteries and artificial pacemakers, which are not common for other lithium halides .
特性
CAS番号 |
29911-74-8 |
|---|---|
分子式 |
ILi |
分子量 |
133.9205 g/mol |
IUPAC名 |
lithium-7(1+);iodide |
InChI |
InChI=1S/HI.Li/h1H;/q;+1/p-1/i;1+0 |
InChIキー |
HSZCZNFXUDYRKD-QMVMUTFZSA-M |
異性体SMILES |
[7Li+].[I-] |
正規SMILES |
[Li+].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















